molecular formula C11H12N2O2 B563422 1-(2-Methylnicotinoyl)pyrrolidin-2-one CAS No. 1076198-58-7

1-(2-Methylnicotinoyl)pyrrolidin-2-one

Cat. No.: B563422
CAS No.: 1076198-58-7
M. Wt: 204.22 g/mol
InChI Key: WWGMHRWUCMKRJJ-UHFFFAOYSA-N
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Description

1-(2-Methylnicotinoyl)pyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Pyrrolidin-2-ones, including 1-(2-Methylnicotinoyl)pyrrolidin-2-one, are known to interact with various enzymes, proteins, and other biomolecules, inducing prominent pharmaceutical effects

Cellular Effects

. These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that pyrrolidin-2-ones have shown potent prophylactic antiarrhythmic properties in adrenaline-induced arrhythmia models .

Biological Activity

1-(2-Methylnicotinoyl)pyrrolidin-2-one, a derivative of pyrrolidin-2-one, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS Number 1076198-58-7
IUPAC Name 3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one

This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a versatile lead compound in drug design.

The precise molecular mechanism of action for this compound remains partially elucidated. However, several studies suggest that its biological effects may arise from interactions with key enzymes and proteins involved in cellular signaling and metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction : Pyrrolidin-2-one derivatives are known to modulate the activity of enzymes such as kinases and phosphatases, which play critical roles in cell signaling and metabolism.
  • Cellular Effects : The compound may influence gene expression and cellular metabolism, potentially impacting processes such as apoptosis and cell proliferation.

Biological Activities

The biological activities attributed to this compound include:

  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antiarrhythmic Properties : Research has shown that pyrrolidin-2-one derivatives can possess prophylactic antiarrhythmic properties in models of adrenaline-induced arrhythmia.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly linked to its interaction with nicotinic acetylcholine receptors, which are crucial in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidin-2-one derivatives, including this compound:

  • Study on Antioxidant Effects : A study investigated the antioxidant capacity of various pyrrolidinone derivatives, revealing that this compound significantly reduced reactive oxygen species (ROS) levels in vitro .
  • Antiarrhythmic Activity Assessment : In animal models, compounds similar to this compound demonstrated significant reductions in arrhythmia incidence following adrenaline administration, suggesting its utility in cardiac protection .
  • Neuroprotective Potential : Research focusing on neurodegenerative diseases indicated that pyrrolidine derivatives could enhance neurotrophic factor secretion, thereby offering therapeutic avenues for conditions like Alzheimer’s disease .

Properties

CAS No.

1076198-58-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15)

InChI Key

WWGMHRWUCMKRJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(=O)N2CCCC2=O

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C2CCNC2=O

Synonyms

3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; 

Origin of Product

United States

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